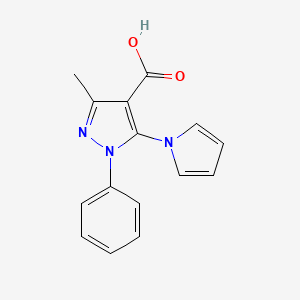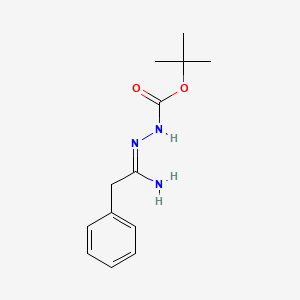
8-Fluoroquinazoline-2,4(1H,3H)-dione
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular weight of 8-Fluoroquinazoline-2,4(1H,3H)-dione is 178.1700 . The structure can be represented by the SMILES notation: C1=CC2=C(C(=C1)F)NC(=N)NC2=N .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound such as boiling point and melting point are not available .Applications De Recherche Scientifique
Biological Activities and Synthetic Methodologies
Quinoline derivatives, including fluoroquinolones, have been extensively studied due to their broad spectrum of biological activities. These compounds are notable for their application in detecting metal ions, antibacterial activities, and potential in treating life-threatening diseases such as cancer, HIV, and neurodegenerative disorders. The metal chelation properties of these derivatives further extend their utility in medicinal chemistry.
Biological Activity of Quinolines : Quinoline derivatives, such as 8-Hydroxyquinoline, have been recognized for their chromophore properties and significant biological activities. These activities span antimicrobial, antifungal, antiviral effects, and potential treatments for neurodegenerative disorders. The synthetic modification of these compounds aims to develop potent drugs targeting a broad spectrum of diseases (Gupta, Luxami, & Paul, 2021).
Synthetic Methodologies for Fluoroquinolones : The development of fluoroquinolones, a class based on nalidixic acid, highlights the ongoing international effort to synthesize more effective antibacterial agents. These compounds exhibit a broad spectrum of activity against various pathogens and have been studied for their synthetic methodologies and biological properties. The review of fluoroquinolones covers different synthetic approaches and their implications in developing potent antibacterial agents (da Silva, de Almeida, de Souza, & Couri, 2003).
Propriétés
IUPAC Name |
8-fluoro-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-5-3-1-2-4-6(5)10-8(13)11-7(4)12/h1-3H,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGXKHUKBVXXCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10435248 | |
| Record name | 8-Fluoroquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
959236-96-5 | |
| Record name | 8-Fluoroquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















